molecular formula C11H14BFO3 B6321176 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol CAS No. 2096997-34-9

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol

Cat. No.: B6321176
CAS No.: 2096997-34-9
M. Wt: 224.04 g/mol
InChI Key: VIIZEYTZFBZNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol is an organic compound that features a boron-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol typically involves the reaction of 3-fluorophenol with a boronic ester. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as the boronic ester source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic ester. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing ring can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form different boron-containing derivatives.

    Substitution: The fluorine atom on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Various boron-containing derivatives.

    Substitution: Substituted phenol derivatives with different functional groups.

Scientific Research Applications

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Materials Science: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.

    Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol involves its interaction with molecular targets through its boron-containing ring and phenol group. The boron atom can form reversible covalent bonds with nucleophiles, while the phenol group can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
  • 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol
  • 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dimethoxybenzoic acid

Uniqueness

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol is unique due to the presence of both a fluorine atom and a boron-containing ring in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO3/c1-11(2)6-15-12(16-7-11)9-4-3-8(14)5-10(9)13/h3-5,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIZEYTZFBZNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.